molecular formula C15H24N2O B2839545 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1212422-94-0

2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2839545
CAS No.: 1212422-94-0
M. Wt: 248.37
InChI Key: WEGZHHBJAQPHKN-UHFFFAOYSA-N
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Description

2-{bicyclo[221]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with appropriate acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets such as CXCR2 receptors. By binding to these receptors, the compound can inhibit the signaling pathways involved in inflammation and cancer cell migration. This blockade prevents the activation of downstream signaling cascades, thereby reducing inflammatory responses and inhibiting cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to its specific combination of a bicyclic structure with a cyano-substituted acetamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-10(2)15(3,9-16)17-14(18)8-13-7-11-4-5-12(13)6-11/h10-13H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZHHBJAQPHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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